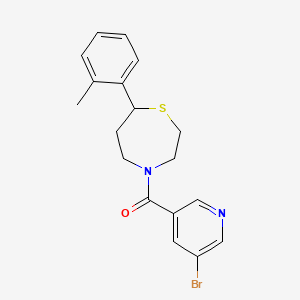

(5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

描述

(5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic methanone derivative featuring a 5-bromopyridinyl moiety and a 7-(o-tolyl)-substituted 1,4-thiazepane ring. The 1,4-thiazepane ring, a seven-membered sulfur-containing heterocycle, confers conformational flexibility and unique steric properties compared to smaller rings like pyrrolidines or piperidines .

属性

IUPAC Name |

(5-bromopyridin-3-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2OS/c1-13-4-2-3-5-16(13)17-6-7-21(8-9-23-17)18(22)14-10-15(19)12-20-11-14/h2-5,10-12,17H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLDPYJOQJACGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the bromination of pyridine to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Next, the thiazepane ring is constructed through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine and a thioester. The final step involves coupling the bromopyridine derivative with the thiazepane moiety, often using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.

Coupling Reactions: The bromopyridine moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

The major products depend on the specific reactions. For example, nucleophilic substitution might yield derivatives with different substituents on the pyridine ring, while coupling reactions could produce more complex biaryl structures.

科学研究应用

Chemistry

In chemistry, (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone serves as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological properties. The thiazepane ring is a common motif in many bioactive molecules, suggesting possible applications in developing new therapeutics.

Industry

Industrially, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action for any bioactive derivatives of (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone would depend on the specific molecular targets. Generally, compounds with thiazepane rings can interact with various enzymes or receptors, potentially modulating their activity. The bromopyridine moiety might enhance binding affinity or selectivity through halogen bonding or other interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron-Withdrawing Effects: The bromine in the target compound parallels the brominated pyrrole in , which facilitates electrophilic substitution and metal coordination.

- Heterocyclic Flexibility : The 1,4-thiazepane ring in the target compound provides greater conformational adaptability compared to the rigid pyrrole or pyrazole rings in analogs . This flexibility may influence bioavailability or binding interactions in biological systems.

- Ligand Properties: The Pd complex in demonstrates that methanone derivatives with o-tolyl groups can stabilize square-planar geometries. The target compound’s bromopyridine moiety could act as a stronger σ-donor ligand compared to pyrazole-based analogs.

Crystallographic and Computational Insights

The Pd complex in highlights how electron-withdrawing groups (e.g., o-toluoyl) elongate Pd–N bonds (2.04–2.10 Å). Computational modeling of the target compound could predict similar distortions in metal coordination geometries.

生物活性

The compound (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone , identified by the CAS number 1705868-02-5, is a heterocyclic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 379.5 g/mol

- Structure : The compound features a brominated pyridine ring and a thiazepan moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazepane rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed inhibitory effects against various bacterial strains, suggesting potential as antibiotic agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The bromine atom in the pyridine ring is thought to enhance its reactivity and interaction with biological targets, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted to inhibit the activity of certain kinases, which are critical in cancer progression and cellular signaling pathways.

The biological activity of this compound is believed to be mediated through:

- Enzyme Binding : The compound likely binds to active sites on target enzymes, altering their function.

- Signal Transduction Modulation : It may influence signaling pathways by acting on receptors or secondary messengers within cells.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Showed significant cytotoxicity in human breast cancer cell lines (MCF-7), inducing apoptosis at concentrations above 10 µM. |

| Study 3 | Identified as a potent inhibitor of protein kinase B (AKT), leading to reduced cell proliferation in tumor models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。